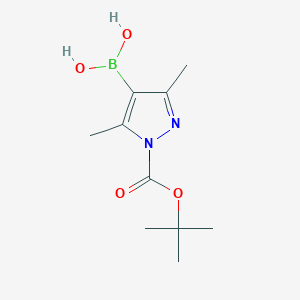
5(6)-CR 110, SE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-CR 110, SE is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cannabinoids and is known to interact with the endocannabinoid system in the human body. In
Aplicaciones Científicas De Investigación
Surface Half-Metallicity and Stability
Research on the structural, electronic, and magnetic properties of the surfaces of half-metallic zinc-blende CrSe, including the (110) surface, has shown that these surfaces preserve bulk half-metallicity. The atomic magnetic moments at the (110) surface are slightly changed due to the preservation of Cr-Se bonds. This is crucial for the realization of half-metallic zinc-blende CrSe thin films or multilayers, which could have applications in spintronics and magnetic storage technologies (Xiong, Yi, & Gao, 2014).
Magnetic Properties in Multilayers
The study of magnetic properties of thin Cr (110) layers in a V/Cr multilayer revealed the presence of a commensurate antiferromagnetic structure within the Cr layers. This indicates potential applications in magnetic recording and data storage technologies (Bonn et al., 2002).
Electron Spectroscopy Studies
Electron energy-loss spectroscopy (ELS) and secondary-electron emission spectroscopy (SES) of clean and hydrogen-covered Cr(110) surfaces provide insights into the electronic structure and bonding, particularly the role of d and sp bands in bonding. These findings are important for surface chemistry and material science, especially in the development of coatings and catalysts (Kato et al., 1981).
Structural and Magnetic Properties
Investigations into the structural and magnetic properties of ultra-thin Cr films on W(110) using techniques like low-energy electron diffraction and spin-polarized scanning tunneling microscopy can be pivotal in the development of advanced magnetic sensors and devices, given the antiferromagnetic ordering observed in these films (Santos et al., 2008).
Oxide Layer Topography
Scanning tunnelling microscopy studies of the naturally air-grown oxide layer on the Cr(110) surface, revealing a quasi-hexagonal primary pattern, could have implications in corrosion research and the development of corrosion-resistant materials (Brown & You, 1990).
Dislocation Source in Metals
Research into the Frank-Read (FR) source operation in refractory metals like Cr, focusing on {110} slip planes, contributes significantly to the understanding of dislocation multiplication in metallic crystals. This has direct implications for the development of stronger and more durable metal alloys (Xu et al., 2020).
Oxidation Studies
The oxidation of Cr(110) at high temperatures and oxygen exposures, investigated through surface-sensitive X-ray scattering, is crucial for understanding the formation of protective oxide layers on metals, relevant to the development of oxidation-resistant materials and coatings (Stierle et al., 1995).
Propiedades
Número CAS |
254732-34-8 |
|---|---|
Nombre del producto |
5(6)-CR 110, SE |
Fórmula molecular |
C25H18ClN3O7 |
Peso molecular |
507.89 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)
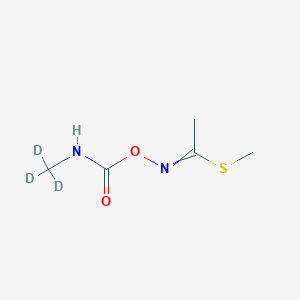
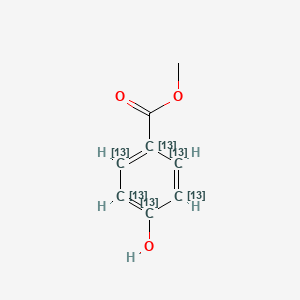
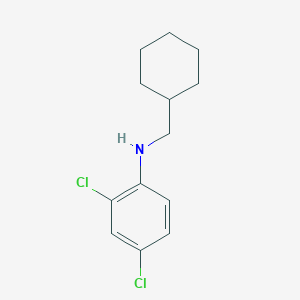
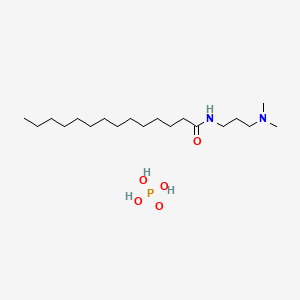
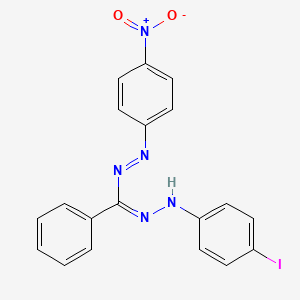
![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)
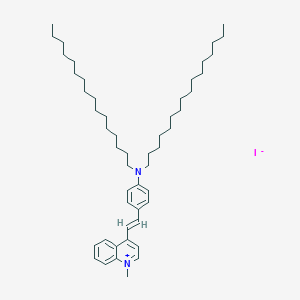
![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)
